molecular formula C30H26N2O3 B11564163 (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide

(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide

Cat. No.: B11564163
M. Wt: 462.5 g/mol
InChI Key: SMWFITHLNRQDEE-DTQAZKPQSA-N
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Description

(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a furan ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. The key steps include the formation of the benzoxazole ring, the synthesis of the furan ring, and the coupling of these rings through an enamide linkage. Common reagents used in these reactions include isopropyl bromide, phenylboronic acid, and various catalysts such as palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The enamide linkage can be reduced to form amines.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the enamide linkage can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-(5-phenylfuran-2-yl)prop-2-enamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

What sets this compound apart is its unique combination of these structural features, which may confer unique chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H26N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C30H26N2O3/c1-19(2)22-11-14-28-26(17-22)32-30(35-28)23-10-9-20(3)25(18-23)31-29(33)16-13-24-12-15-27(34-24)21-7-5-4-6-8-21/h4-19H,1-3H3,(H,31,33)/b16-13+

InChI Key

SMWFITHLNRQDEE-DTQAZKPQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)/C=C/C4=CC=C(O4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C=CC4=CC=C(O4)C5=CC=CC=C5

Origin of Product

United States

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